molecular formula C14H18Cl2N2O B6270987 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride CAS No. 2639462-29-4

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride

Cat. No. B6270987
CAS RN: 2639462-29-4
M. Wt: 301.2
InChI Key:
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Description

3-(2-Aminophenoxy)-N,N-dimethylaniline dihydrochloride, also known as APDM, is an aniline derivative with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and alcohol and has a melting point of 137-139°C. APDM has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a precursor in the synthesis of polymers. In addition, APDM has been found to have biochemical and physiological effects on certain organisms, and has been used in laboratory experiments to gain insight into the mechanisms of action of certain drugs. In

Scientific Research Applications

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a precursor in the synthesis of polymers. It has also been used in studies of the biological and chemical properties of certain drugs, as well as in studies of the mechanism of action of certain drugs. In addition, 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride has been used in the synthesis of a number of other compounds, such as polymers, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is not yet fully understood. However, it is believed that 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride binds to certain receptors in the body, which then triggers a series of biochemical and physiological reactions. These reactions can lead to the activation of certain enzymes, the inhibition of certain enzymes, or the modification of certain proteins.
Biochemical and Physiological Effects
3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride has been found to have biochemical and physiological effects on certain organisms, such as bacteria and fungi. In particular, 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride has been found to have antibacterial, antifungal, and anticoagulant properties. In addition, it has been found to inhibit the growth of certain cancer cells, and to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and easily obtainable reagent, and it is soluble in a variety of solvents. In addition, it is relatively stable, and has a low toxicity. However, 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride has some limitations for use in laboratory experiments. It is a relatively slow-acting reagent, and it can be difficult to obtain a high purity product.

Future Directions

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride has a number of potential future applications in the scientific research field. For example, it could be used in the synthesis of novel pharmaceuticals, in the development of new polymers, or in the development of new drugs. In addition, it could be used to study the mechanisms of action of certain drugs, or to study the biochemical and physiological effects of certain drugs. Finally, it could be used in the development of new diagnostic tests, or in the development of new treatments for certain diseases.

Synthesis Methods

3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride can be synthesized in a number of ways, but the most common method is by reacting aniline with 2-chloro-3-methoxyaniline in the presence of an acid catalyst. The reaction produces a white solid, which is then purified by recrystallization in an organic solvent. The purity of the product can be increased by further purification steps such as crystallization, filtration, and distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride involves the reaction of 2-aminophenol with N,N-dimethylaniline in the presence of a coupling agent to form the intermediate product, 3-(2-dimethylaminophenoxy)aniline. This intermediate is then reacted with hydrochloric acid to form the final product, 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride.", "Starting Materials": [ "2-aminophenol", "N,N-dimethylaniline", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-aminophenol and N,N-dimethylaniline in a suitable solvent.", "Step 2: Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the reaction mixture and stir for a period of time.", "Step 3: Add a base, such as triethylamine, to the reaction mixture to neutralize the acid byproduct.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Concentrate the filtrate to obtain the intermediate product, 3-(2-dimethylaminophenoxy)aniline.", "Step 6: Dissolve the intermediate product in hydrochloric acid and stir for a period of time.", "Step 7: Filter the reaction mixture to remove any insoluble impurities.", "Step 8: Concentrate the filtrate to obtain the final product, 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride." ] }

CAS RN

2639462-29-4

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2

Purity

90

Origin of Product

United States

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